6-O-三苯甲基-D-甘露糖

描述

6-O-Trityl-D-mannopyranose is a pivotal compound within the realm of the biomedical industry. It garners extensive employment in the progress of pharmaceuticals and therapeutics catered towards an array of maladies. Its vast potential resides in the amelioration of cancer, diabetes, and viral infections alike .

Molecular Structure Analysis

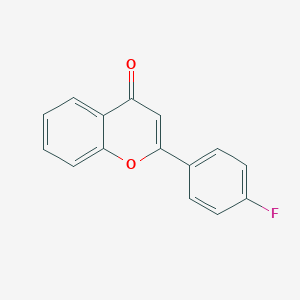

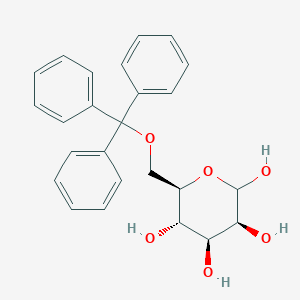

The molecular formula of 6-O-Trityl-D-mannopyranose is C25H26O6 . It is a monosaccharide with a trityl group attached to the 6th carbon .Physical And Chemical Properties Analysis

The molecular weight of 6-O-Trityl-D-mannopyranose is 422.47 g/mol . The predicted boiling point is 672.4±55.0 °C, and the predicted density is 1.291±0.06 g/cm3 .科学研究应用

合成和药理应用:Malmberg和Rehnberg(1995)探讨了从6-O-三苯甲基基甲基α-D-甘露糖合成和生物评价一种类似肌醇磷酸盐α-三甘露糖的甘露糖衍生物。该研究旨在模拟α-三甘露糖中磷酸基团的取向,但发现该类似物在药理学上表现不佳 (Malmberg & Rehnberg, 1995)。

化学性质和衍生物:Perlin(1964)讨论了将6-O-三苯甲基-D-甘露糖转化为6-O-三苯甲基-D-甘露糖2,3-碳酸酯,然后进一步转化为D-甘露糖2,3-碳酸酯。该研究侧重于化学性质和核磁共振谱证据,支持水溶液中呋喃环的赋予 (Perlin, 1964)。

甘露糖衍生物的合成:Reichert(1979)通过缩合各种甘露糖衍生物,包括6-O-三苯甲基-α-D-甘露糖,合成了结晶甘露糖衍生物,如2-O-α-D-甘露糖基-β-D-甘露糖和6-O-α-D-甘露糖基-α-D-甘露糖 (Reichert, 1979)。

医学成像化合物的前体:Toyokuni等人(2004)开发了一种实用可靠的合成方法,用于制备正电子发射断层扫描成像中关键化合物2-脱氧-2-[18F]氟-D-葡萄糖(FDG)的前体。这种合成涉及从D-甘露糖开始的各种步骤,包括一个含有1,3,4,6-四-O-乙酰基-2-O-三氟甲磺酰基-β-D-甘露糖基的阶段 (Toyokuni et al., 2004)。

甘露糖衍生物的合成和表征:Perry和Webb(1969)从6-O-三苯甲基-D-甘露糖合成了2,6-二-O-甲基-D-甘露糖,展示了这种化合物在生物化学研究中创造各种糖衍生物的多功能性 (Perry & Webb, 1969)。

安全和危害

While specific safety and hazard information for 6-O-Trityl-D-mannopyranose is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

6-O-Trityl-D-mannopyranose is a modified sugar that has been synthesized for use as a glycosylation agent. It is an O-glycoside of mannose and is usually used in the synthesis of complex carbohydrates. 6-O-Trityl-D-mannopyranose can be fluorinated, methylated, or click modified to produce desired derivatives .

属性

IUPAC Name |

(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNZCEKHTHLIRQ-SFGZKKEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Trityl-D-mannopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)

![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)